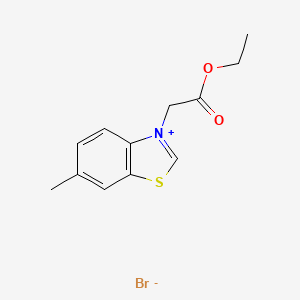![molecular formula C19H12F3NO B14132089 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine](/img/structure/B14132089.png)
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine is a chemical compound with the molecular formula C19H12F3NO. It is known for its unique structural features, which include a phenoxazine core substituted with a trifluoromethyl group at the 4-position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine typically involves the reaction of phenoxazine with a trifluoromethyl-substituted phenyl halide under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where phenoxazine is reacted with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as phenoxazine derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazine derivatives, quinones, and reduced phenoxazine compounds. These products can exhibit different physical and chemical properties, making them useful for diverse applications .
Applications De Recherche Scientifique
10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with target proteins. The phenoxazine core can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Phenyl-10H-phenoxazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
10-(4-Methylphenyl)-10H-phenoxazine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
10-(4-Chlorophenyl)-10H-phenoxazine:
Uniqueness
The presence of the trifluoromethyl group in 10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine imparts unique properties, such as increased lipophilicity, metabolic stability, and electronic effects. These characteristics make it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C19H12F3NO |
|---|---|
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
10-[4-(trifluoromethyl)phenyl]phenoxazine |
InChI |
InChI=1S/C19H12F3NO/c20-19(21,22)13-9-11-14(12-10-13)23-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)23/h1-12H |
Clé InChI |
BKORERVNQPDBNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
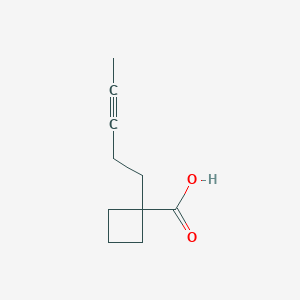
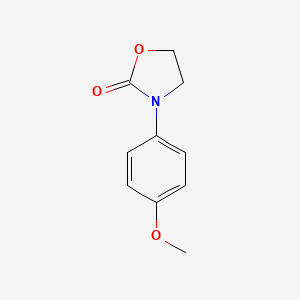
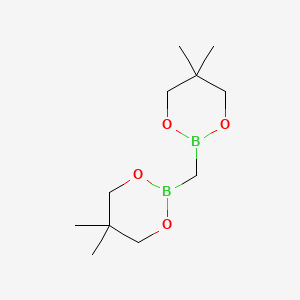



![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)

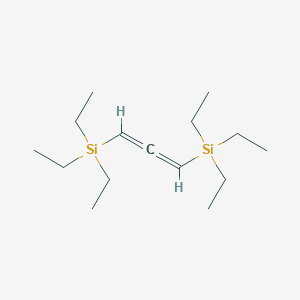
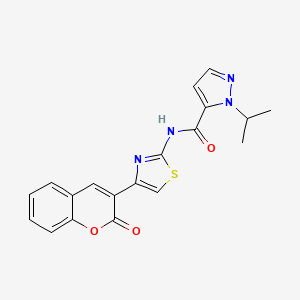
![[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] acetate](/img/structure/B14132074.png)
